Elevated Lipophilicity (XLogP3 = 3.2) Distinguishes the Target Compound from p-Toluenesulfonyl Hydrazide (LogP ~0.5)
The target compound exhibits a calculated XLogP3 of 3.2, compared to an estimated LogP of approximately 0.5 for p-toluenesulfonyl hydrazide (CAS 1576-35-8), a widely used sulfonyl hydrazide reagent [1]. This 2.7-log unit difference indicates substantially higher lipophilicity, a property that is strongly correlated with passive membrane permeability and hydrophobic protein–ligand interactions.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | p-Toluenesulfonyl hydrazide: estimated LogP ≈ 0.5 |
| Quantified Difference | ΔLogP ≈ 2.7 (target more lipophilic) |
| Conditions | Calculated using XLogP3 (PubChem) and estimated from structural analogs. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical determinant of intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] PubChem. [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine. Compound Summary CID 57355115. View Source
